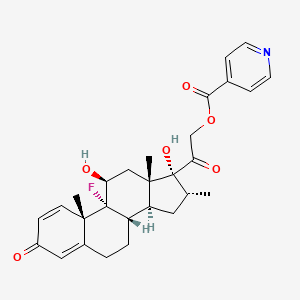
Isonicotinate de dexaméthasone
Vue d'ensemble
Description
Isonicotinate de dexaméthasone: est un glucocorticoïde synthétique doté de puissantes propriétés anti-inflammatoires et anti-allergiques. Il est couramment utilisé dans diverses applications médicales en raison de sa capacité à moduler la réponse immunitaire et à réduire l'inflammation. Ce composé peut être administré par voie orale, par inhalation, par voie topique et par voie parentérale .
Applications De Recherche Scientifique
Chemistry: In chemistry, dexamethasone isonicotinate is used as a model compound to study the reactivity and stability of glucocorticoid esters. It is also employed in the synthesis of novel glucocorticoid derivatives with enhanced therapeutic properties .
Biology: In biological research, dexamethasone isonicotinate is used to investigate the mechanisms of glucocorticoid action and their effects on cellular processes. It is also used in studies related to inflammation, immune response, and cell signaling .
Medicine: Medically, dexamethasone isonicotinate is used to treat various inflammatory and allergic conditions. It is also used in the management of autoimmune diseases and as an adjunct therapy in cancer treatment .
Industry: In the pharmaceutical industry, dexamethasone isonicotinate is used in the formulation of various drug products. It is also employed in the development of drug delivery systems to enhance the bioavailability and therapeutic efficacy of glucocorticoids .
Mécanisme D'action
Target of Action
Dexamethasone isonicotinate is a glucocorticoid . Glucocorticoids are a class of corticosteroids that bind to the glucocorticoid receptor , which is present in almost every vertebrate animal cell. The glucocorticoid receptor is involved in regulating the body’s immune response and acts as a potent anti-inflammatory agent .
Mode of Action
Upon binding to the glucocorticoid receptor, dexamethasone isonicotinate triggers a series of events leading to the suppression of neutrophil migration, decreased production of inflammatory mediators, and reversal of increased capillary permeability . This results in a reduction of inflammation and immune response .
Biochemical Pathways
Dexamethasone isonicotinate affects several biochemical pathways. It inhibits pro-inflammatory and immune exhaustion pathways, interferon (IFN) signaling, genes involved in cytokine storm, and calcium signaling . It also upregulates CTLA-4, a protein receptor that downregulates immune responses .
Pharmacokinetics
It is known that dexamethasone, a similar compound, is metabolized by cyp3a4 enzymes in the liver . Dexamethasone also exhibits time-dependent pharmacokinetics, with its activity being induced when persistently administered, resulting in auto-induction .
Result of Action
The action of dexamethasone isonicotinate leads to a decrease in inflammation and immune response. It inhibits the proliferation and differentiation of naïve T cells by attenuating the CD28 co-stimulatory pathway . It also reduces the abundance of Kv1.3 potassium channels in T cells and CD56dimNK cells, which leads to a decrease in calcium influx and interferon-gamma production .
Action Environment
The action of dexamethasone isonicotinate can be influenced by environmental factors. For instance, the presence of other drugs can affect its serum concentration . Additionally, the compound’s anti-inflammatory and anti-allergic actions may cause salt and water retention , which could be influenced by the patient’s diet and hydration status.
Analyse Biochimique
Biochemical Properties
Dexamethasone isonicotinate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of phospholipase A2, which reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . Additionally, dexamethasone isonicotinate interacts with glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses .
Cellular Effects
Dexamethasone isonicotinate affects various types of cells and cellular processes. It has been shown to induce apoptosis in multiple myeloma cells by down-regulating nuclear factor-κB activity and activating caspase-9 through the release of second mitochondria-derived activator of caspase . In T cells, dexamethasone isonicotinate upregulates CTLA-4 mRNA and protein, blocking CD28-mediated cell cycle entry and differentiation . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced immune responses and inflammation .
Molecular Mechanism
The molecular mechanism of dexamethasone isonicotinate involves binding to glucocorticoid receptors, which then translocate to the nucleus and modulate gene expression . This interaction leads to the inhibition of pro-inflammatory genes and the activation of anti-inflammatory genes. Dexamethasone isonicotinate also inhibits the activity of phospholipase A2, reducing the production of inflammatory mediators . Additionally, it can induce apoptosis in certain cell types by activating caspases and down-regulating anti-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dexamethasone isonicotinate can change over time. It has been observed that prolonged exposure to dexamethasone isonicotinate is required to achieve maximum levels of apoptotic markers along with increased caspase-3 activation and DNA fragmentation . The stability and degradation of dexamethasone isonicotinate in laboratory settings are crucial factors that influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of dexamethasone isonicotinate vary with different dosages in animal models. High doses of dexamethasone isonicotinate can lead to excitotoxic cell death and oxidative injury in animals with neurologic disease . In rats, oral administration of dexamethasone isonicotinate at doses up to 100 μg/kg bw/day for 90 days resulted in thymus involution and morphological changes in the adrenal gland . The compound’s effects are dose-dependent, with higher doses potentially causing more severe side effects .
Metabolic Pathways
Dexamethasone isonicotinate is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, particularly CYP3A4, which 6-hydroxylates dexamethasone to 6α- and 6β-hydroxydexamethasone . Additionally, dexamethasone isonicotinate can be reversibly metabolized to 11-dehydrodexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 2 and converted back to dexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 1 .
Transport and Distribution
Dexamethasone isonicotinate is transported and distributed within cells and tissues through various mechanisms. It can be administered orally, by inhalation, topically, and parenterally, allowing it to reach different tissues . The compound’s unintended mineralocorticoid action may cause salt and water retention, affecting its distribution within the body . Additionally, dexamethasone isonicotinate interacts with transporters and binding proteins that influence its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of dexamethasone isonicotinate is crucial for its activity and function. Upon binding to glucocorticoid receptors, dexamethasone isonicotinate translocates to the nucleus, where it modulates gene expression . This nuclear localization is essential for its anti-inflammatory and immunosuppressive effects. Additionally, dexamethasone isonicotinate may interact with other subcellular compartments, such as mitochondria, to induce apoptosis in certain cell types .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: L'isonicotinate de dexaméthasone est synthétisé par estérification de la dexaméthasone avec l'acide isonicotinique. La réaction implique généralement l'utilisation d'un agent de couplage tel que le dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison ester. La réaction est effectuée dans des conditions anhydres pour éviter l'hydrolyse de la liaison ester .
Méthodes de production industrielle: La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions réactionnelles pour garantir un rendement élevé et une pureté du produit final. Des mesures de contrôle qualité telles que la chromatographie et la spectroscopie sont utilisées pour surveiller la synthèse et garantir la cohérence du produit .
Analyse Des Réactions Chimiques
Types de réactions: L'isonicotinate de dexaméthasone subit diverses réactions chimiques, notamment :
Oxydation: Le composé peut être oxydé pour former divers métabolites.
Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels de la molécule.
Substitution: Des réactions de substitution peuvent se produire à des sites spécifiques de la molécule, conduisant à la formation de dérivés
Réactifs et conditions courants :
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution: Des réactifs comme les halogènes et les nucléophiles sont utilisés dans des conditions contrôlées
Principaux produits formés: Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la dexaméthasone avec des propriétés pharmacologiques modifiées. Ces dérivés peuvent être utilisés pour étudier la relation structure-activité et développer de nouveaux agents thérapeutiques .
Applications de la recherche scientifique
Chimie: En chimie, l'this compound est utilisé comme composé modèle pour étudier la réactivité et la stabilité des esters de glucocorticoïdes. Il est également utilisé dans la synthèse de nouveaux dérivés de glucocorticoïdes aux propriétés thérapeutiques améliorées .
Biologie: Dans la recherche biologique, l'this compound est utilisé pour étudier les mécanismes d'action des glucocorticoïdes et leurs effets sur les processus cellulaires. Il est également utilisé dans des études relatives à l'inflammation, à la réponse immunitaire et à la signalisation cellulaire .
Médecine: Médiquement, l'this compound est utilisé pour traiter diverses affections inflammatoires et allergiques. Il est également utilisé dans la prise en charge des maladies auto-immunes et comme traitement d'appoint dans le traitement du cancer .
Industrie: Dans l'industrie pharmaceutique, l'this compound est utilisé dans la formulation de divers produits pharmaceutiques. Il est également utilisé dans le développement de systèmes d'administration de médicaments pour améliorer la biodisponibilité et l'efficacité thérapeutique des glucocorticoïdes .
Mécanisme d'action
L'this compound exerce ses effets en se liant au récepteur des glucocorticoïdes, un type de récepteur nucléaire. Lors de la liaison, le complexe récepteur-ligand se transloque dans le noyau, où il module la transcription des gènes cibles. Cela conduit à la suppression des cytokines pro-inflammatoires et à l'induction de protéines anti-inflammatoires .
Cibles et voies moléculaires :
Récepteur des glucocorticoïdes: La cible principale de l'this compound.
Voie NF-κB: L'inhibition de la voie NF-κB réduit l'expression des gènes pro-inflammatoires.
Voie MAPK: La modulation de la voie MAPK affecte la prolifération cellulaire et l'apoptose.
Comparaison Avec Des Composés Similaires
Composés similaires :
Dexaméthasone: Un glucocorticoïde étroitement apparenté aux propriétés anti-inflammatoires similaires.
Prednisolone: Un autre glucocorticoïde utilisé dans le traitement des affections inflammatoires.
Hydrocortisone: Un glucocorticoïde naturel avec une gamme d'applications plus large
Unicité: L'isonicotinate de dexaméthasone est unique en raison de sa liaison ester avec l'acide isonicotinique, ce qui améliore sa lipophilie et permet différentes voies d'administration. Cette modification affecte également sa pharmacocinétique et sa pharmacodynamie, ce qui en fait un composé précieux en recherche et en milieu clinique .
Propriétés
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32FNO6/c1-16-12-21-20-5-4-18-13-19(31)6-9-25(18,2)27(20,29)22(32)14-26(21,3)28(16,35)23(33)15-36-24(34)17-7-10-30-11-8-17/h6-11,13,16,20-22,32,35H,4-5,12,14-15H2,1-3H3/t16-,20+,21+,22+,25+,26+,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTXJHAJMDGOFI-NJLPOHDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32FNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057690 | |
| Record name | Dexamethasone isonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2265-64-7 | |
| Record name | Dexamethasone 21-isonicotinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2265-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexamethasone isonicotinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002265647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexamethasone isonicotinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11487 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dexamethasone isonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dexamethasone 21-isonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXAMETHASONE ISONICOTINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LGC0BOA71 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dexamethasone isonicotinate exert its anti-inflammatory effects?
A1: While the provided research focuses on the clinical applications of dexamethasone isonicotinate, it's important to note that, like other corticosteroids, it primarily acts by binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, influencing the transcription of various genes involved in the inflammatory response. [, ] This typically leads to a decrease in the production of pro-inflammatory mediators and an increase in anti-inflammatory factors.
Q2: What is the molecular formula and weight of dexamethasone isonicotinate?
A2: While the provided research does not explicitly state the molecular formula and weight of dexamethasone isonicotinate, it is a dexamethasone ester. Based on its structure, we can deduce its molecular formula to be C28H33NO6 and its molecular weight to be 479.57 g/mol.
Q3: Does dexamethasone isonicotinate possess any known catalytic properties?
A3: Dexamethasone isonicotinate is not known to exhibit catalytic properties. Its primary mode of action involves binding to glucocorticoid receptors and modulating gene expression, not catalyzing chemical reactions.
Q4: Have there been any computational studies on dexamethasone isonicotinate?
A4: The provided research primarily focuses on clinical studies and doesn't delve into computational modeling or QSAR studies for dexamethasone isonicotinate.
Q5: How do structural modifications of dexamethasone isonicotinate affect its activity?
A5: The research does not offer specific insights into the SAR of dexamethasone isonicotinate or how structural modifications impact its activity, potency, or selectivity.
Q6: What are the SHE regulations surrounding dexamethasone isonicotinate?
A6: The provided research predates contemporary SHE regulations and focuses on clinical observations and efficacy. Current SHE guidelines would need to be consulted for updated information.
Q7: What is known about the absorption, distribution, metabolism, and excretion of dexamethasone isonicotinate?
A7: While the research highlights its efficacy in asthma, [, , , , , , , , , , , , , , , ] it doesn't provide detailed insights into the specific ADME processes of dexamethasone isonicotinate.
Q8: What in vivo models have been used to study dexamethasone isonicotinate's effects on asthma?
A8: Research mentions the use of toluene diisocyanate (TDI)-sensitized subjects to induce asthmatic reactions in a controlled laboratory setting. [, ] These studies investigated the drug's ability to inhibit both early and late asthmatic responses, providing valuable insights into its in vivo efficacy.
Q9: Are there known cases of resistance to dexamethasone isonicotinate?
A9: The research primarily focuses on its short-term efficacy and doesn't delve into potential long-term resistance mechanisms.
Q10: What are the potential long-term effects of dexamethasone isonicotinate use?
A10: Although the research mentions the possibility of side effects, [, , , ] it doesn't offer a comprehensive analysis of potential long-term effects associated with dexamethasone isonicotinate use.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



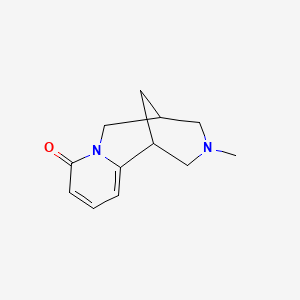

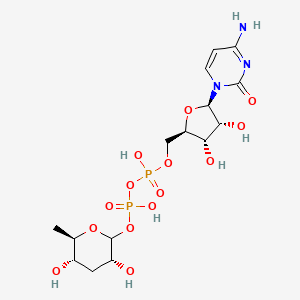



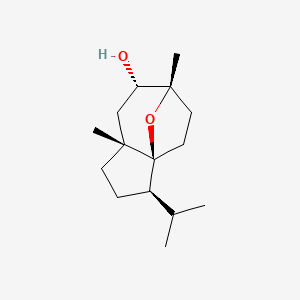

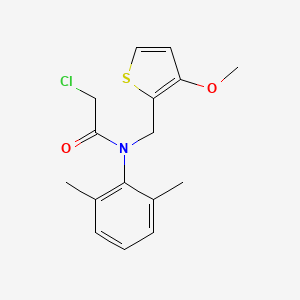


![3-(1,4a-dimethyl-5,6,7,7a-tetrahydro-2H-cyclopenta[b]pyridin-4-yl)phenol](/img/structure/B1200009.png)

